![molecular formula C77H70BF24IrNO2P- B6338943 (R,R)-[COD]Ir[cy2PThrePHOX], 97%, CAS No. 880262-14-6](/img/structure/B6338943.png)
(R,R)-[COD]Ir[cy2PThrePHOX], 97%,
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is a chemical compound with the IUPAC name cycloocta-1,5-diene;dicyclohexyl-[2-(5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide. It is an orange powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new chiral phosphine−oxazoline ligands with a rigid and bulky spirobiindane scaffold were synthesized, starting with optically pure 7-diphenylphosphino-7‘-trifluoromethanesulfonyloxyl-1,1‘-spirobiindane, in four steps in 40−64% overall yield .Molecular Structure Analysis
The molecular formula of “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is C77H70BF24IrNO2P . The structure can be analyzed using techniques such as Infrared (IR) spectroscopy .Chemical Reactions Analysis
Iridium complexes like “(R,R)-[COD]Ir[cy2PThrePHOX], 97%” have been used in various chemical reactions. For example, they have been used in the iridium-catalyzed asymmetric hydrogenation of β-amino ketones .Physical And Chemical Properties Analysis
“(R,R)-[COD]Ir[cy2PThrePHOX], 97%” is an orange powder . It has a melting point of 160-161°C . It is air sensitive, moisture sensitive, and should be stored cold .Aplicaciones Científicas De Investigación
((R,R)-[COD]Ir[cy2PThrePHOX], 97%,)-[COD]Ir[cy2PThrePHOX], 97% is used in various scientific research applications, such as the development of new drugs and the study of biochemical and physiological effects. It has been used in the development of new drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It has also been used to study the biochemical and physiological effects of drugs, such as the effects of drugs on the human body.
Mecanismo De Acción
Mode of Action
The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is known to act as a catalyst in chemical reactions . As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to proceed. It does this by providing an alternative reaction pathway with a lower activation energy.
Result of Action
The molecular and cellular effects of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF’s action would depend on the specific reactions it catalyzes. As a catalyst, it could potentially influence a wide range of molecular and cellular processes by accelerating specific chemical reactions .
Action Environment
The action, efficacy, and stability of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF can be influenced by various environmental factors. These may include the pH, temperature, and concentration of other reactants in the reaction environment. The compound is stored under inert gas (nitrogen or Argon) at 2-8°C, indicating that it may be sensitive to oxygen, moisture, or higher temperatures .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((R,R)-[COD]Ir[cy2PThrePHOX], 97%,)-[COD]Ir[cy2PThrePHOX], 97% in lab experiments include its ability to catalyze the hydrogenation of organic compounds, its high selectivity and efficiency, and its relatively low cost. However, there are also some limitations to using this compound in lab experiments. For example, it is not suitable for use in reactions involving highly reactive compounds, and it is not suitable for use in reactions that require high temperatures.
Direcciones Futuras
There are several potential future directions for the use of ((R,R)-[COD]Ir[cy2PThrePHOX], 97%,)-[COD]Ir[cy2PThrePHOX], 97%. One potential direction is the development of new drugs based on the hydrogenation reaction it catalyzes. Another potential direction is the development of new catalysts based on the structure of this compound. Additionally, this compound could be used to study the biochemical and physiological effects of drugs, as well as the effects of environmental pollutants. Finally, this compound could be used to develop new methods for the synthesis of chiral compounds.
Métodos De Síntesis
The synthesis of ((R,R)-[COD]Ir[cy2PThrePHOX], 97%,)-[COD]Ir[cy2PThrePHOX], 97% requires the use of a chiral ligand and a chiral iridium complex. The chiral ligand is typically synthesized through a reaction between a chiral alcohol and a chiral acid. The chiral iridium complex is then synthesized by the reaction between the chiral ligand and an iridium salt. This reaction is typically conducted in a polar solvent, such as methanol or ethanol, at temperatures between 0 and 40°C. The reaction is typically complete within a few hours.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (R,R)-[COD]Ir[cy2PThrePHOX], 97%, can be achieved through a series of reactions involving the coordination of iridium with a chiral ligand and a carbonyl-containing compound. The chiral ligand used in this synthesis is cy2PThrePHOX, which is a bidentate ligand that can coordinate with iridium through its phosphorus and oxygen atoms. The carbonyl-containing compound used in this synthesis is COD (1,5-cyclooctadiene), which can act as a source of electrons for the iridium complex. The synthesis pathway involves the following steps:", "Starting Materials": [ "cy2PThrePHOX", "IrCl3", "COD", "NaBH4", "EtOH", "HCl", "Na2CO3", "CH2Cl2", "NaCl", "Na2SO4", "Et2O" ], "Reaction": [ "1. Synthesis of cy2PThrePHOX: This can be achieved through a literature-known method involving the reaction of cy2P with ThrePHOX in the presence of a base and a catalyst.", "2. Synthesis of (R,R)-[cy2PThrePHOX]IrCl2: This can be achieved through the reaction of cy2PThrePHOX with IrCl3 in the presence of NaBH4 and EtOH. The resulting mixture is then treated with HCl to remove any excess NaBH4 and the product is isolated by filtration.", "3. Synthesis of (R,R)-[COD]Ir[cy2PThrePHOX]Cl: This can be achieved through the reaction of (R,R)-[cy2PThrePHOX]IrCl2 with COD in the presence of Na2CO3 and CH2Cl2. The resulting mixture is then treated with NaCl and Na2SO4 to remove any impurities and the product is isolated by filtration.", "4. Synthesis of (R,R)-[COD]Ir[cy2PThrePHOX], 97%: This can be achieved through the reaction of (R,R)-[COD]Ir[cy2PThrePHOX]Cl with Et2O. The resulting mixture is then treated with Na2CO3 to remove any impurities and the product is isolated by filtration." ] } | |
Número CAS |
880262-14-6 |
Fórmula molecular |
C77H70BF24IrNO2P- |
Peso molecular |
1731.3 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;dicyclohexyl-[2-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C37H46NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/b;;2-1-,8-7-;/t29-,35-;;;/m1.../s1 |
Clave InChI |
LADOFGASZSKWMF-XCHXSORBSA-N |
SMILES isomérico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1OC(=N[C@H]1C(OP(C2CCCCC2)C3CCCCC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.[Ir] |
SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |
SMILES canónico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
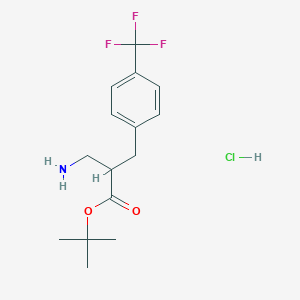
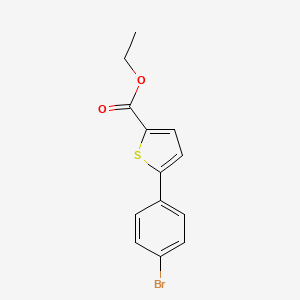
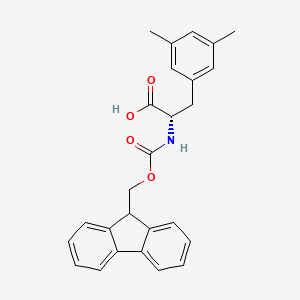
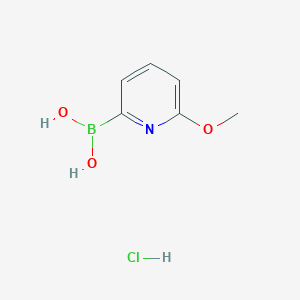

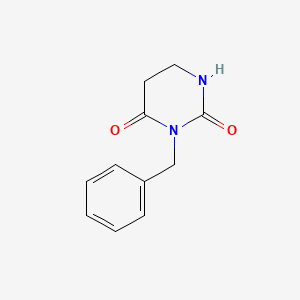
![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
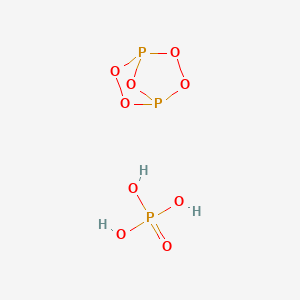
![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
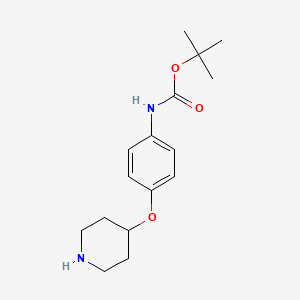
![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)